3,4-Diamino-5-chlorobenzonitrile
Description
3,4-Diamino-5-chlorobenzonitrile (CAS: 1820704-16-2) is a substituted benzonitrile derivative featuring amino groups at the 3- and 4-positions and a chlorine atom at the 5-position of the benzene ring. It is cataloged under reference WZ-9364 by Combi-Blocks, with a purity of 98% .
Properties
IUPAC Name |
3,4-diamino-5-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIQUMQADFSKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5-chlorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 3,4-diaminobenzonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves the catalytic ammoxidation of chlorinated aromatic compounds. This method is favored due to its efficiency and cost-effectiveness. The process involves the reaction of a chlorinated aromatic compound with ammonia and oxygen in the presence of a catalyst, typically at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-5-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 3,4-Dinitro-5-chlorobenzonitrile
Reduction: 3,4-Diamino-5-chlorobenzylamine
Substitution: 3,4-Diamino-5-hydroxybenzonitrile
Scientific Research Applications
3,4-Diamino-5-chlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3,4-Diamino-5-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino groups can form hydrogen bonds with biological targets, while the nitrile group can participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Functional Group Variations
The table below highlights key analogs and their distinguishing features:
Key Comparative Insights
Positional Isomerism: Nitrile Derivatives
- 4,5-Diamino-2-chlorobenzonitrile (HA-7544) differs from this compound in substituent positions. The chloro group at position 2 (vs. 5) and amino groups at 4,5 (vs. Its lower purity (95%) may reflect synthetic challenges in isolating positional isomers.
Heterocyclic Analogs: Quinazolinone Derivatives
- 2,6-Diamino-5-chloro-3,4-dihydroquinazolin-4-one (QV-1534) introduces a fused quinazolinone ring, enhancing hydrogen-bonding capacity via the ketone group. This structural complexity is advantageous in medicinal chemistry for targeting enzymes like kinases or topoisomerases .
Functional Group Substitutions
- Amide vs. This modification could improve solubility but reduce stability under acidic conditions .
- Sulfonamide Derivatives: ST-9813 and ST-4245 feature sulfonamide linkers, which are pivotal in drugs targeting carbonic anhydrase or bacterial dihydropteroate synthase. The 2-chlorophenyl group in ST-9813 may enhance lipophilicity, whereas ST-4245’s 3,4-diamino motif could favor π-stacking interactions .
Discontinuation and Accessibility
This compound’s discontinued status contrasts with the availability of analogs like HA-7544 and QV-1533.
Biological Activity
3,4-Diamino-5-chlorobenzonitrile, a compound with the chemical formula C7H8ClN3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8ClN3
- Molecular Weight : 173.61 g/mol
- CAS Number : 1820704-16-2
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression. It has been associated with the inhibition of lysine-specific demethylase 1 (LSD1), a flavin-dependent amine oxidase implicated in various cancers. LSD1 is known for its role in demethylating histones, thereby influencing gene expression related to tumor suppression and oncogenesis .
Inhibition of LSD1
The compound has shown promising results as a reversible inhibitor of LSD1. In vitro studies demonstrated that it can increase levels of dimethylated histone H3 at lysine 4 (H3K4me2), which is often associated with active transcription and may counteract the silencing of tumor suppressor genes . The inhibition potency was characterized by an IC50 value of approximately 1.2 μM for related analogs .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its analogs:
| Compound | % Inhibition of LSD1 (10 μM) | % Inhibition of MAO-A (10 μM) | % Inhibition of MAO-B (10 μM) | % Inhibition of SMOX (10 μM) |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Analog 1 (e.g., Triazole 5) | 68.1 ± 2.0 | IC50 = 4.2 μM | IC50 = 5.8 μM | 0 |
Note: TBD indicates that specific data for this compound is not yet available or requires further investigation.
Case Studies and Research Findings
Several studies have explored the cytotoxic effects of compounds related to this compound on various cancer cell lines:
- Pancreatic Cancer : A study highlighted that compounds inhibiting LSD1 showed selective cytotoxicity in pancreatic cancer cells correlating with LSD1 overexpression . This suggests a potential therapeutic application in targeting tumors with high LSD1 levels.
- Breast Cancer : Other investigations have evaluated similar compounds against breast cancer cell lines, demonstrating significant inhibition of cell proliferation through mechanisms involving histone modification and apoptosis induction .
- Gastric Cancer : The role of polyamine oxidases, such as spermine oxidase (SMOX), has also been examined in gastric cancer contexts, where inhibition could lead to reduced DNA damage and apoptosis induced by oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
